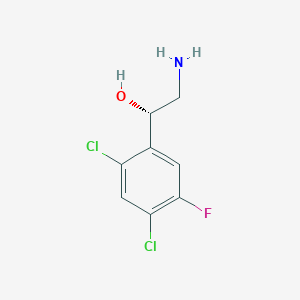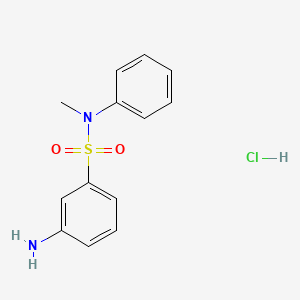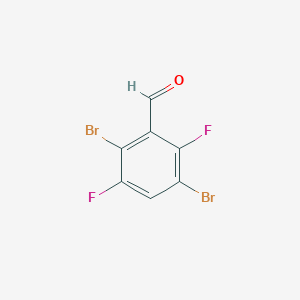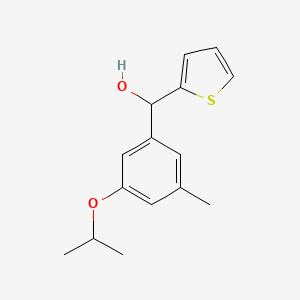
(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with an amino group, a hydroxyl group, and a substituted aromatic ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloro-5-fluorobenzene.
Nucleophilic Substitution: The aromatic ring undergoes nucleophilic substitution to introduce the amino group.
Reduction: The intermediate product is then reduced to form the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the aromatic ring or the amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in anticancer research.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which (1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-2-chloro-1-(3,4-dichlorophenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol
- (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol
Uniqueness
(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C8H8Cl2FNO |
|---|---|
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
(1S)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,8,13H,3,12H2/t8-/m1/s1 |
InChI-Schlüssel |
FMNBIOSAEXOTRS-MRVPVSSYSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)[C@@H](CN)O |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)

![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)

![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)

